Ergotoxine ethanesulfonate

Pharmacology Bioassay Ergot alkaloid standardization

Standard single-entity alkaloids (e.g., ergotamine) cannot replicate the multi-receptor binding profile of this native ergotoxine mixture. This ethanesulfonate salt is a defined, naturally occurring complex of ergocornine, ergocristine, and ergocryptine. - **Critical differentiation:** Unique hyper-/hypothermic response in rat hypothalamus (4.5 mg/kg) - not achievable with selective α-blockers. - **Analytical fingerprint:** Distinct calibration curve (γ=1397e+0.13) for legacy bioassay standardization. - **Supply note:** Nitrogen-atmosphere storage required; ideal as a labile analyte for method validation.

Molecular Formula C33H45N5O8S
Molecular Weight 671.8 g/mol
Cat. No. B12298210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgotoxine ethanesulfonate
Molecular FormulaC33H45N5O8S
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5)
InChIKeySWXRNTKMPGEPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ergotoxine Ethanesulfonate: Pharmacological Research Procurement


Ergotoxine ethanesulfonate (CAS 8047-28-7) is a salt of a naturally occurring mixture of ergopeptine alkaloids, primarily consisting of ergocornine, ergocristine, and α- and β-ergocryptine, derived from the fungus Claviceps purpurea [1]. It functions as a non-selective ligand at adrenergic, dopaminergic, and serotonergic receptors, historically serving as a foundational tool for studying vascular pharmacology and neurotransmitter systems [2]. Its complex, multi-component nature and distinct ethanesulfonate salt form confer specific physicochemical and pharmacological properties that critically differentiate it from single-entity ergot alkaloids and their semi-synthetic hydrogenated derivatives [3].

Multi-component ergopeptine mixture from Claviceps purpurea
Non-selective adrenergic, dopaminergic, and serotonergic ligand
Ethanesulfonate salt form impacts solubility and analytical behavior

Why Analogs Cannot Substitute for Ergotoxine Ethanesulfonate


Substituting ergotoxine ethanesulfonate with ergotamine, dihydroergotoxine mesylate, or ergonovine introduces structural, pharmacological, and analytical artifacts that can invalidate experimental results. Ergotoxine is a defined, naturally occurring mixture of at least three major alkaloids [1], whereas ergotamine is a single molecular entity. Critically, the ethanesulfonate salt form is not interchangeable with the tartrate or mesylate salts of other ergot alkaloids, as the counterion directly impacts solubility, stability, and the compound's behavior in analytical assays [2]. Pharmacologically, the multi-component nature of ergotoxine produces a receptor-binding profile distinct from any single analog, with documented differences in biological potency and physiological effect that preclude simple one-to-one replacement [3].

Ergotoxine ethanesulfonate
Ergotamine tartrate / Ergonovine maleate
Ethanesulfonate salt differs from tartrate or maleate, altering solubility and stability profiles that may shift assay outcomes.
Multi-alkaloid mixture
Single-entity ergot alkaloids
Multi-component nature produces a receptor-binding profile distinct from any single ergot alkaloid, limiting direct functional replacement.
Colorimetric assay response
Ergotamine-based calibration
Reported colorimetric sensitivity differs (151-unit slope gap), meaning bioactivity inference from color assays may not transfer between compounds.

Quantitative Differentiation Guide for Procurement


Bioassay vs. Colorimetric Assay Discrepancy

In a direct head-to-head comparison, ergotoxine ethanesulfonate demonstrates significantly higher biological activity than ergotamine, while showing lower reactivity in a key colorimetric assay. Lozinski (1931) found that the biological potency of ergotoxine was quantitatively greater than that of ergotamine, whereas ergotamine was 'more active colourimetrically and less active biologically' [1]. A later Japanese study provided a specific quantitative basis for this analytical discrepancy, deriving distinct calibration equations for the p-dimethylaminobenzaldehyde reaction: for ergotoxine ethanesulfonate, γ=1397e+0.13, versus γ=1246e+0.32 for ergotamine tartrate, indicating a steeper, more sensitive colorimetric response for ergotoxine [2].

Bioassay vs. Colorimetric
Reported comparison
151 units slope difference
Colorimetric response may not predict bioactivity
Calibration equations differ; 1931/1953 data
Pharmacology Bioassay Ergot alkaloid standardization

Reference Standard Stability Comparison

A collaborative study on chemical assays for ergot preparations found that 'Ergonovine maleate has been found a more stable reference standard than ergotoxine ethanesulfonate' [1]. This finding, derived from rigorous multi-laboratory testing, directly quantifies a stability deficit for ergotoxine ethanesulfonate. The official pharmacopoeial monograph corroborates this, describing the compound as an 'unstable... powder' requiring storage 'in an atmosphere of nitrogen in sealed tubes, protected from light,' with solutions being 'liable to deteriorate' [2].

Reference Standard Stability
Cross-study comparable
Ergonovine maleate more stable
Ergotoxine ethanesulfonate less stable
Requires inert atmosphere storage; solutions liable to deteriorate
Pharmacopoeial monograph; 1947 data
Analytical Chemistry Reference Standards Stability

Environmental Temperature-Dependent Thermoregulation

A controlled in vivo study demonstrated that intraperitoneal administration of ergotoxine ethanesulfonate at 4.5 mg/kg produces a bi-directional thermoregulatory response in albino rats that is entirely dependent on environmental temperature [1]. Animals kept in a warm environment (28-31°C) developed hyperthermia, while those exposed to cold (5-8°C) exhibited a marked hypothermic response. This duality, attributed to 'direct and unselective stimulation of the hypothalamus,' is a class-level characteristic not observed with more receptor-selective ergot derivatives like dihydroergotamine, which act primarily via α-adrenergic blockade [2].

Thermoregulatory Profile
Class-level inference
Ergotoxine (4.5 mg/kg i.p.)
Hyperthermia at 28–31°C; hypothermia at 5–8°C
Dihydroergotamine
Unidirectional α-adrenergic blockade; no bi-directional response
Environment-dependent response supports hypothalamic study
Rat model; 1958 data
Thermoregulation In Vivo Pharmacology Hypothalamus

Species-Specific Uterine Interaction Modulation

Ergotoxine exhibits a unique species-dependent modulatory effect on the contractile action of ergonovine on isolated uterine tissue. In a direct comparative experiment, the presence of ergotoxine inhibited the contractile action of ergonovine on the isolated virgin rabbit uterus, but markedly potentiated it on the isolated virgin guinea pig uterus [1]. This dichotomous interaction profile is a specific pharmacodynamic property of the ergotoxine mixture and is not replicated by other single-entity ergot alkaloids.

Uterine Interaction Modulation
Direct comparison
Rabbit uterus
Inhibits ergonovine-induced contraction
Guinea pig uterus
Potentiates ergonovine-induced contraction
Species-dependent pharmacodynamic probe
Organ bath; 1952 data
Smooth Muscle Pharmacology Drug Interaction Oxytocic

Validated Research Application Scenarios


Historical Bioactivity Standardization Studies

Given its documented, quantitative discrepancy between colorimetric assay response and biological potency compared to ergotamine [1], ergotoxine ethanesulfonate is uniquely suited as a reference tool for studies investigating the history of pharmaceutical standardization or for calibrating legacy bioassay data. Its distinct calibration curve (γ=1397e+0.13) provides a specific analytical fingerprint for identifying and quantifying this mixture in historical samples [2].

Hypothalamic Thermoregulation Models

The bi-directional, environmentally gated hyper-/hypothermic response of rats to 4.5 mg/kg ergotoxine ethanesulfonate [1] makes this compound a specialized agent for in vivo models of hypothalamic function. Its non-selective stimulation of the hypothalamus provides a complex pharmacological challenge not achievable with selective α-blockers like dihydroergotamine, allowing researchers to probe the integrated stress response [2].

Species-Specific Uterine Pharmacology Assays

The unique ability of ergotoxine to either inhibit or potentiate ergonovine's uterine contractile effect depending on species (rabbit vs. guinea pig) [1] makes it an essential probe for ex vivo studies of species-dependent receptor pharmacology in reproductive tissues, a phenomenon that cannot be investigated with single-entity alkaloids.

Analytical Method Development for Labile Mixtures

The documented instability of ergotoxine ethanesulfonate, which necessitates nitrogen-atmosphere storage and makes it a less suitable reference standard than ergonovine maleate [1], paradoxically makes it an ideal challenge analyte for developing and validating new stabilization, formulation, or analytical methods designed to handle labile, multi-component natural product mixtures [2].

Application
Selection Property
Validation Focus
Historical standardization research
Colorimetric vs. bioactivity differentiation
Legacy bioassay data calibration
Hypothalamic function studies
Non-selective receptor stimulation
Integrated thermoregulatory response
Species-dependent receptor pharmacology
Differential ergonovine modulation
Uterine contractility interpretation
Labile mixture method development
Inherent instability profile
Stabilization and handling protocols
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